{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol
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Overview
Description
{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol is a complex organic compound characterized by its multiple aromatic rings and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diphenylmethanol Core: This step involves the reaction of benzophenone with phenylmagnesium bromide (Grignard reagent) to form diphenylmethanol.
Coupling Reactions: The final step involves coupling the hydroxylated diphenylmethanol with 4-bromobiphenyl under palladium-catalyzed conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes using reagents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of halogenated or nitrated biphenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol is used as a precursor for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of hydroxylated aromatic compounds with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The compound’s structural features allow for modifications that can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of these targets. The aromatic rings provide a hydrophobic environment that can affect the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares the diphenylmethanol core but lacks additional aromatic rings.
Triphenylmethanol: Similar in having multiple phenyl groups but differs in the number and position of hydroxyl groups.
4-Hydroxybiphenyl: Contains fewer phenyl groups and hydroxyl functionalities.
Uniqueness
{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol is unique due to its combination of multiple aromatic rings and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
35377-93-6 |
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Molecular Formula |
C38H30O2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[4-[4-[hydroxy(diphenyl)methyl]phenyl]phenyl]-diphenylmethanol |
InChI |
InChI=1S/C38H30O2/c39-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(40,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,39-40H |
InChI Key |
MAMMGQCWGLHZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)O |
Purity |
95 |
Origin of Product |
United States |
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